molecular formula C10H16ClN3 B3819639 3-(1-methyl-2-pyrrolidinyl)-2-pyridinamine hydrochloride

3-(1-methyl-2-pyrrolidinyl)-2-pyridinamine hydrochloride

Cat. No. B3819639
M. Wt: 213.71 g/mol
InChI Key: XCNGADKOZSNFTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(1-methyl-2-pyrrolidinyl)-2-pyridinamine hydrochloride” is a chemical compound with the molecular formula C10H14N2 . It is also known by several other names such as Nicotine, Flux MAAG, L-Nicotine, and Nicotin .


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported in the literature . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been described . This methodology has been used to synthesize a large number of 5-aminoaryl pyridines and 5-phenol pyridines .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrrolidine ring attached to a pyridine ring . The pyrrolidine ring is a five-membered ring with four carbon atoms and one nitrogen atom. The pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 162.2316 . Other physical and chemical properties are not explicitly mentioned in the available resources.

properties

IUPAC Name

3-(1-methylpyrrolidin-2-yl)pyridin-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3.ClH/c1-13-7-3-5-9(13)8-4-2-6-12-10(8)11;/h2,4,6,9H,3,5,7H2,1H3,(H2,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCNGADKOZSNFTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1C2=C(N=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1-methyl-2-pyrrolidinyl)-2-pyridinamine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(1-methyl-2-pyrrolidinyl)-2-pyridinamine hydrochloride
Reactant of Route 3
3-(1-methyl-2-pyrrolidinyl)-2-pyridinamine hydrochloride
Reactant of Route 4
Reactant of Route 4
3-(1-methyl-2-pyrrolidinyl)-2-pyridinamine hydrochloride
Reactant of Route 5
3-(1-methyl-2-pyrrolidinyl)-2-pyridinamine hydrochloride
Reactant of Route 6
Reactant of Route 6
3-(1-methyl-2-pyrrolidinyl)-2-pyridinamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.